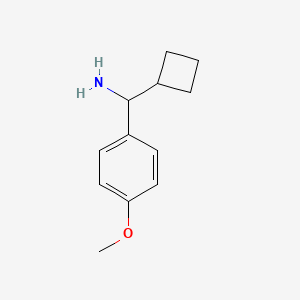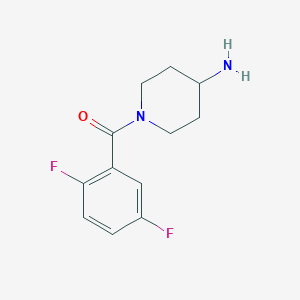
3-((4-Methoxyphenoxy)methyl)aniline
描述
3-((4-Methoxyphenoxy)methyl)aniline is an organic compound with the molecular formula C14H15NO2 It is characterized by the presence of a methoxyphenoxy group attached to a methyl group, which is further connected to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxyphenoxy)methyl)aniline typically involves the reaction of 4-methoxyphenol with formaldehyde to form 4-methoxybenzyl alcohol. This intermediate is then reacted with aniline under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Catalysts such as palladium or ruthenium complexes may also be employed to enhance the reaction efficiency .
化学反应分析
Types of Reactions
3-((4-Methoxyphenoxy)methyl)aniline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced forms of the compound.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nitrating agents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the compound.
科学研究应用
3-((4-Methoxyphenoxy)methyl)aniline has several scientific research applications:
作用机制
The mechanism of action of 3-((4-Methoxyphenoxy)methyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
相似化合物的比较
Similar Compounds
4-((4-Methoxyphenoxy)methyl)aniline: A closely related compound with similar structural features.
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups at different positions, used in neurotransmitter research.
Uniqueness
3-((4-Methoxyphenoxy)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxy group provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications .
属性
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-5-7-14(8-6-13)17-10-11-3-2-4-12(15)9-11/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECNSKNJGUPSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Bromoethoxy)methyl]oxane](/img/structure/B3198699.png)
![2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B3198706.png)

![3-[(Cyclopropylamino)methyl]benzamide](/img/structure/B3198725.png)




![5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3198778.png)
![2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione](/img/structure/B3198785.png)

